N-(2,3-dichlorophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide
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Overview
Description
N-(2,3-dichlorophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of dichlorophenyl, fluorophenyl, piperazine, and benzenesulfonamide groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the sulfonation of the resulting compound to form the benzenesulfonamide group .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
N-(2,3-dichlorophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions with proteins or enzymes.
Medicine: The compound has potential therapeutic applications, including as an anticonvulsant or antipsychotic agent.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may bind to neurotransmitter receptors in the brain, altering neuronal signaling and producing therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and benzenesulfonamide-based molecules, such as:
- N-(2,3-dichlorophenyl)-N-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide
- N-(2,3-dichlorophenyl)-N-{2-[4-(2-bromophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide
- N-(2,3-dichlorophenyl)-N-{2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide
Uniqueness
The uniqueness of N-(2,3-dichlorophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and fluorophenyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H22Cl2FN3O3S |
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Molecular Weight |
522.4 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C24H22Cl2FN3O3S/c25-19-9-6-12-22(24(19)26)30(34(32,33)18-7-2-1-3-8-18)17-23(31)29-15-13-28(14-16-29)21-11-5-4-10-20(21)27/h1-12H,13-17H2 |
InChI Key |
OYHXOPYSQGNUQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN(C3=C(C(=CC=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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